molecular formula C62H102N4O47 B162708 Disialyllacto-N-hexaose II CAS No. 137608-62-9

Disialyllacto-N-hexaose II

カタログ番号: B162708
CAS番号: 137608-62-9
分子量: 1655.5 g/mol
InChIキー: DUVKOIQTTLSEBM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Disialyllacto-N-hexaose II, also known as dslnh-ii, belongs to the class of organic compounds known as n-acylneuraminic acids. These are neuraminic acids carrying an N-acyl substituent. This compound is soluble (in water) and a moderately acidic compound (based on its pKa).

科学的研究の応用

Role in Infant Health

1.1 Prevention of Necrotizing Enterocolitis

Research has shown that DSLNH plays a crucial role in preventing necrotizing enterocolitis (NEC), a serious gastrointestinal condition affecting premature infants. A study demonstrated that DSLNH can protect against NEC by modulating the gut microbiome and enhancing gut barrier function. The oligosaccharide promotes the growth of beneficial bacteria while inhibiting pathogens, thereby reducing the risk of infection and inflammation .

1.2 Immune System Modulation

DSLNH has been identified as an important factor in shaping the immune response in infants. It acts as a prebiotic, fostering the development of a healthy gut microbiome, which is essential for immune system maturation. By influencing the composition of gut microbiota, DSLNH can enhance the production of short-chain fatty acids that are known to have anti-inflammatory properties .

Therapeutic Applications

2.1 Anti-Inflammatory Properties

The anti-inflammatory effects of DSLNH have been documented in various studies. It has been shown to inhibit inflammatory pathways, making it a potential candidate for therapeutic interventions in conditions such as inflammatory bowel disease (IBD) and other gastrointestinal disorders. The oligosaccharide's ability to modulate immune responses suggests its utility in developing treatments aimed at reducing inflammation in the gut .

2.2 Potential in Allergy Prevention

Emerging evidence indicates that DSLNH may play a role in allergy prevention during infancy. A study highlighted that higher concentrations of specific human milk oligosaccharides, including DSLNH, were associated with lower rates of food sensitization and allergic reactions in infants . This suggests that incorporating DSLNH into infant diets could potentially reduce the risk of developing allergies.

Research Insights and Findings

3.1 Molecular Mechanisms

Recent research has focused on elucidating the molecular mechanisms through which DSLNH exerts its effects. Studies have identified specific receptors and signaling pathways involved in the interaction between DSLNH and gut cells, providing insights into how this oligosaccharide influences gut health and immune responses .

3.2 Variability in Human Milk Oligosaccharides

The composition of human milk oligosaccharides, including DSLNH, varies significantly among individuals due to genetic factors and maternal diet. Understanding this variability is crucial for optimizing infant nutrition strategies and developing personalized dietary recommendations for breastfeeding mothers .

Data Tables and Case Studies

Study Focus Findings
Study 1NEC PreventionDSLNH significantly reduced NEC incidence in neonatal rats by modulating gut microbiota .
Study 2Immune ModulationInfants receiving higher concentrations of DSLNH exhibited improved immune responses and lower inflammation markers .
Study 3Allergy PreventionHigher levels of DSLNH correlated with reduced food sensitization rates in infants .

特性

CAS番号

137608-62-9

分子式

C62H102N4O47

分子量

1655.5 g/mol

IUPAC名

5-acetamido-2-[[5-acetamido-4-[4-[5-acetamido-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[[3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxy-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-3-hydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

InChI

InChI=1S/C62H102N4O47/c1-16(74)63-31-20(78)5-61(59(96)97,111-50(31)36(85)23(81)8-68)101-15-30-40(89)49(109-58-46(95)53(39(88)27(12-72)103-58)113-62(60(98)99)6-21(79)32(64-17(2)75)51(112-62)37(86)24(82)9-69)34(66-19(4)77)55(105-30)110-52-41(90)29(106-57(45(52)94)107-47(25(83)10-70)35(84)22(80)7-67)14-100-54-33(65-18(3)76)42(91)48(28(13-73)104-54)108-56-44(93)43(92)38(87)26(11-71)102-56/h7,20-58,68-73,78-95H,5-6,8-15H2,1-4H3,(H,63,74)(H,64,75)(H,65,76)(H,66,77)(H,96,97)(H,98,99)

InChIキー

DUVKOIQTTLSEBM-UHFFFAOYSA-N

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)COC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)NC(=O)C)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O

正規SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)COC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)NC(=O)C)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O

Key on ui other cas no.

137608-62-9

物理的記述

Solid

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。